molecular formula C21H19N3O3S2 B2399294 N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899983-34-7

N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2399294
CAS RN: 899983-34-7
M. Wt: 425.52
InChI Key: ODWABULNQGEZSU-UHFFFAOYSA-N
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Description

“N1-(thiophen-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide” is a compound that belongs to the oxalamide family. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemosensor Development

One area of application involves the design and synthesis of chemosensors. A study detailed the creation of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines for the selective recognition of Pd2+ ions, showcasing the compound's utility in environmental monitoring and industrial processing by detecting toxic metal ions with high selectivity and sensitivity (Shally et al., 2020).

Anticancer Activity

Another significant application area is in the development of anticancer agents. Tetrahydroisoquinoline derivatives have been investigated for their antiglioma activity, providing a basis for designing drugs targeting specific cancer cell lines and offering potential therapeutic benefits (Mohler et al., 2006).

Catalysis

Compounds related to the query have been used in catalytic processes. For instance, a copper-catalyzed coupling reaction involving (hetero)aryl chlorides and amides demonstrates the compound's role in facilitating chemical transformations, which is critical for developing pharmaceuticals and fine chemicals (De et al., 2017).

Drug Discovery and Development

Moreover, the structural framework of tetrahydroquinoline and its analogs has been explored for drug discovery, particularly as selective androgen receptor modulators for osteoporosis treatment, highlighting its importance in developing new therapeutic agents (Nagata et al., 2014).

Synthesis of Novel Compounds

The research also extends to the synthesis of novel compounds with potential for further chemical and pharmacological investigation. This includes the development of new methods for synthesizing di- and mono-oxalamides, which are valuable in medicinal chemistry and material science (Mamedov et al., 2016).

properties

IUPAC Name

N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-19(22-13-16-5-2-10-28-16)20(26)23-15-7-8-17-14(12-15)4-1-9-24(17)21(27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWABULNQGEZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CS3)N(C1)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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